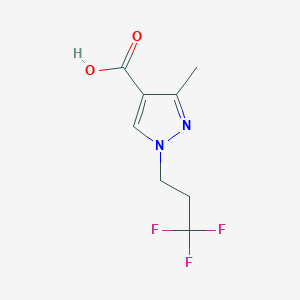

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound with the following properties:

Chemical Formula: CHFNO

Molecular Weight: 206.17 g/mol

CAS Number: 1883289-96-0

Synonyms: 1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-(3,3,3-trifluoropropyl)

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves the following steps:

Alkylation of Pyrazole Ring:

Industrial Production:: Industrial production methods may involve large-scale batch processes or continuous flow reactors. Specific conditions and catalysts used in industrial synthesis may vary based on the manufacturer.

Chemical Reactions Analysis

Reactions::

Oxidation: As mentioned earlier, the compound can be oxidized to form the carboxylic acid group.

Substitution: The trifluoropropyl group can undergo substitution reactions.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Oxidation: KMnO, HCrO

Substitution: Alkyl halides, nucleophiles

Hydrolysis: Acidic or basic conditions

Major Products:: The major product is the titled compound itself: 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for its potential biological activities.

Medicine: May have pharmaceutical applications.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have information on similar compounds at the moment, further exploration could highlight its uniqueness in comparison to related molecules.

Biological Activity

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative notable for its unique trifluoropropyl group and carboxylic acid functional group. Its molecular formula is C8H9F3N2O2 with a molar mass of approximately 222.16 g/mol. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities.

The compound exhibits significant chemical reactivity attributed to its carboxylic acid and pyrazole functionalities. The presence of the trifluoropropyl group may enhance lipophilicity, potentially affecting its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₃N₂O₂ |

| Molar Mass | 222.16 g/mol |

| Density | 1.42 g/cm³ (predicted) |

| Boiling Point | 300.9 °C (predicted) |

| pKa | 3.57 (predicted) |

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown promising results against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 µg/mL to 128 µg/mL, suggesting that structural modifications significantly influence antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. Studies involving metal complexes of pyrazole compounds reported statistically significant increases in antioxidant enzyme activities, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings indicate that the incorporation of specific substituents can enhance the overall antioxidant capacity of the compounds .

Inhibition Studies

Inhibitory studies on tuberculosis treatment have highlighted the importance of novel compounds with unique mechanisms of action. Compounds structurally related to this compound were evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives demonstrated sub-micromolar IC50 values in enzyme assays, indicating strong potential as therapeutic agents .

Case Study 1: Antibacterial Activity

A series of synthesized pyrazole derivatives were tested for antibacterial properties against various bacterial strains. The study revealed that specific substitutions at the pyrazole ring significantly impacted antibacterial activity, with some compounds outperforming conventional antibiotics like streptomycin .

Case Study 2: Antioxidant Evaluation

Research on copper(II) complexes with pyrazole derivatives showed enhanced antioxidant activities compared to control samples. The results indicated that these complexes could effectively increase SOD and CAT enzyme activities in treated blood samples, suggesting a potential therapeutic application in oxidative stress-related conditions .

Properties

Molecular Formula |

C8H9F3N2O2 |

|---|---|

Molecular Weight |

222.16 g/mol |

IUPAC Name |

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H9F3N2O2/c1-5-6(7(14)15)4-13(12-5)3-2-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |

InChI Key |

KDKIMSFWRBCLTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)CCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.